molecular formula C9H10INO2 B14856240 3-Hydroxy-5-iodo-N,N-dimethylbenzamide

3-Hydroxy-5-iodo-N,N-dimethylbenzamide

Cat. No.: B14856240
M. Wt: 291.09 g/mol
InChI Key: NOIVWVDWTMPTQF-UHFFFAOYSA-N
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Description

3-Hydroxy-5-iodo-N,N-dimethylbenzamide is a benzamide derivative characterized by a hydroxyl (-OH) group at the 3-position, an iodine atom at the 5-position of the benzene ring, and a dimethylated amide group (-N(CH₃)₂).

Properties

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

3-hydroxy-5-iodo-N,N-dimethylbenzamide

InChI

InChI=1S/C9H10INO2/c1-11(2)9(13)6-3-7(10)5-8(12)4-6/h3-5,12H,1-2H3

InChI Key

NOIVWVDWTMPTQF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)I)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-iodo-N,N-dimethylbenzamide typically involves the iodination of 3-Hydroxy-N,N-dimethylbenzamide. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atom at the desired position on the benzene ring. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.

Industrial Production Methods

Industrial production of 3-Hydroxy-5-iodo-N,N-dimethylbenzamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-iodo-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The iodine atom can be reduced to a hydrogen atom.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 3-oxo-5-iodo-N,N-dimethylbenzamide.

    Reduction: Formation of 3-Hydroxy-N,N-dimethylbenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-5-iodo-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-iodo-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Data Table: Comparative Analysis of N,N-Dimethylbenzamide Derivatives

Compound Substituents Molecular Weight (g/mol) ΔG‡ (kcal/mol) Esterification Yield Key Applications
N,N-Dimethylbenzamide None 149.19 12.3–14.1 N/A Solvent studies
4-Chloro-N,N-Dimethylbenzamide 4-Cl 183.64 ~15.0 (estimated) 64% Suzuki coupling
3-Methyl-N-(2-hydroxyalkyl)benzamide 3-Me, N-hydroxyalkyl 207.28 (estimated) N/A N/A C–H activation
3-Hydroxy-5-iodo-N,N-dimethylbenzamide 3-OH, 5-I 291.09 ~16.0 (predicted) Moderate (predicted) Catalysis, pharma

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